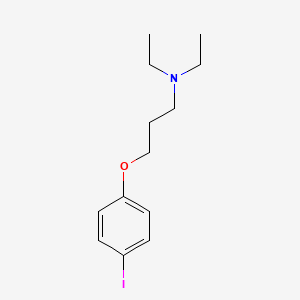![molecular formula C18H21NO B5008226 N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a Schedule IV controlled substance in the United States due to its potential for abuse and addiction. In recent years, modafinil has gained popularity as a cognitive enhancer, with some individuals using it to improve their focus, memory, and productivity.
作用機序
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This leads to increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It increases the activity of certain enzymes in the liver, which can affect the metabolism of other drugs and substances. It also affects the levels of certain hormones in the body, such as cortisol and prolactin. Modafinil has been shown to increase heart rate and blood pressure in some individuals, although these effects are generally mild.
実験室実験の利点と制限
Modafinil has a number of advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, with few side effects. It has also been shown to have a number of beneficial effects on cognitive function and alertness, which can be useful in certain types of experiments. However, N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It is also important to be aware of the potential for abuse and addiction when using this compound in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide. One area of interest is its potential use as a cognitive enhancer in healthy individuals. There is some evidence to suggest that this compound can improve cognitive function in healthy individuals, although more research is needed in this area. Another area of interest is the use of this compound as a potential treatment for depression and other psychiatric disorders. There is some evidence to suggest that this compound may be effective in treating depression, although more research is needed to confirm this. Finally, there is interest in developing new and improved versions of this compound that have fewer side effects and a longer duration of action.
合成法
Modafinil was first synthesized in the 1970s by a French pharmaceutical company called Lafon Laboratories. The original synthesis method involved the reaction of benzhydryl sulfinylacetamide with thionyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethylbenzylamine. This method was later improved upon by other researchers, with some modifications to the reaction conditions and starting materials.
科学的研究の応用
Modafinil has been extensively studied for its effects on sleep and wakefulness, as well as its potential therapeutic uses. It has been shown to improve alertness, cognitive function, and mood in individuals with sleep disorders. Modafinil has also been investigated as a potential treatment for depression, ADHD, and other neurological disorders.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-10-17(14(2)11-13)15(3)19-18(20)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKRMGNFVUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)
![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5008154.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-bromophenyl)acrylonitrile](/img/structure/B5008176.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5008179.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5008187.png)
![3,4-dichlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5008195.png)
![methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5008197.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B5008206.png)


![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)